molecular formula C15H20N2O4 B2717347 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid CAS No. 940477-91-8

5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid

Cat. No.: B2717347
CAS No.: 940477-91-8
M. Wt: 292.335
InChI Key: NQYALWFVXWRKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid is a chemical compound with the CAS Number: 940477-91-8. It has a molecular weight of 292.33 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N2O4/c1-2-4-13(18)16-11-7-9-12(10-8-11)17-14(19)5-3-6-15(20)21/h7-10H,2-6H2,1H3,(H,16,18)(H,17,19)(H,20,21). This code provides a specific representation of the molecular structure .

Scientific Research Applications

Isotopic Labeling and Biological Activity

Preparation of Isotopically Labeled Compounds :One application involves the preparation of isotopically labeled compounds, such as 5-Amino-4-oxopentanoic acid (ALA), which is a precursor in the biosynthesis of biologically active porphyrins involved in processes like photosynthesis and oxygen transport. A method for preparing any isotopomer of ALA in high yield has been developed, which could be relevant for studying metabolism and biosynthesis pathways of related compounds (Shrestha‐Dawadi & Lugtenburg, 2003).

Pharmacological Properties

Cholecystokinin Antagonists :Compounds structurally related to 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid have shown pharmacological properties as non-peptide cholecystokinin (CCK) antagonists, offering insights into their potential therapeutic applications. For example, lorglumide and its derivatives are potent CCK antagonists with applications in studying CCK's functions and potentially treating conditions involving CCK (Makovec et al., 1987).

Antitumor Activity

Natural Product Analogs and Antitumor Activity :Research into natural product analogs containing specific structural motifs, like the 1,2,4-oxadiazole ring, has led to compounds with significant antitumor activity. This suggests that modifications to the chemical structure of compounds like this compound could explore their potential in cancer treatment (Maftei et al., 2013).

Enzyme Inhibition

Carbonic Anhydrase Inhibition :Derivatives of 4-oxo-4-(arylamino)but-2-enoic acids, closely related to the target compound, have been synthesized and shown to inhibit human carbonic anhydrase isoenzymes, which are involved in many physiological processes. These findings indicate the potential for designing inhibitors based on the structure of this compound for therapeutic applications (Oktay et al., 2016).

Chemical Synthesis and Catalysis

Organocatalysts for Hydrazone and Oxime Formation :Research on anthranilic acids and aminobenzoic acids as catalysts for hydrazone and oxime formation, improving reaction rates over traditional methods, demonstrates the utility of functionalized amino acids in synthetic chemistry. This could inform the development of catalytic applications for this compound and similar compounds (Crisalli & Kool, 2013).

Safety and Hazards

The safety information available indicates that this compound may be an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

5-[4-(butanoylamino)anilino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-4-13(18)16-11-7-9-12(10-8-11)17-14(19)5-3-6-15(20)21/h7-10H,2-6H2,1H3,(H,16,18)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYALWFVXWRKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.